Sodium henicosanedioate
Description
Sodium heneicosanedioate (C₂₁H₃₈Na₂O₄) is the disodium salt of heneicosanedioic acid, a long-chain dicarboxylic acid. Its molecular weight is 400.5 g/mol, and its IUPAC name is disodium heneicosanedioate . The compound is synthesized via the neutralization of heneicosanedioic acid with sodium hydroxide (NaOH), often under controlled industrial conditions to ensure high yield and purity .
Properties
Molecular Formula |
C21H38Na2O4 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
disodium;henicosanedioate |
InChI |
InChI=1S/C21H40O4.2Na/c22-20(23)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21(24)25;;/h1-19H2,(H,22,23)(H,24,25);;/q;2*+1/p-2 |
InChI Key |
JFZDSEQDZDNTRG-UHFFFAOYSA-L |
Canonical SMILES |
C(CCCCCCCCCC(=O)[O-])CCCCCCCCCC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium henicosanedioate can be synthesized through the neutralization of henicosanedioic acid with sodium hydroxide. The reaction typically involves dissolving henicosanedioic acid in a suitable solvent, such as ethanol or water, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous process where henicosanedioic acid is fed into a reactor containing sodium hydroxide. The reaction is carried out under controlled conditions to ensure complete conversion and high yield. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Sodium henicosanedioate can undergo various chemical reactions, including:
Neutralization: Reacts with acids to form henicosanedioic acid and the corresponding sodium salt.
Substitution: Can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Oxidation and Reduction: Although less common, it can undergo redox reactions under specific conditions.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Solvents: Water, ethanol, methanol.
Major Products Formed:
Neutralization: Henicosanedioic acid.
Substitution: Various substituted henicosanedioates depending on the reacting cation.
Scientific Research Applications
Sodium henicosanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of sodium henicosanedioate involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its concentration and the nature of the target. The sodium ion plays a crucial role in stabilizing the compound and facilitating its interactions with other molecules.
Comparison with Similar Compounds
Structural and Functional Comparison
Physical and Chemical Properties
- Solubility : Sodium heneicosanedioate’s long hydrophobic chain reduces water solubility compared to shorter-chain carboxylates like sodium acetate (C₂H₃O₂Na) . However, its dicarboxylic structure allows for stronger ionic interactions in aqueous solutions.
- Thermal Stability : Longer carbon chains generally increase melting points. Sodium heneicosanedioate’s stability under high temperatures makes it suitable for industrial processes, though specific data are pending further studies .
- Reactivity: The dual carboxylate groups enable chelation with metal ions, a property less pronounced in monocarboxylates like sodium stearate .
Q & A
Basic: What are the methodological considerations for synthesizing sodium henicosanedioate with high purity in laboratory settings?
Answer:
Synthesis of this compound requires precise stoichiometric control and purification protocols. Key steps include:
- Reagent Selection: Use USP-grade reagents (e.g., sodium hydroxide and henicosanedioic acid) to minimize impurities .
- Neutralization Reaction: Conduct the reaction under nitrogen to prevent oxidation, monitoring pH to ensure complete salt formation.
- Purification: Recrystallize the product using anhydrous ethanol, followed by vacuum filtration to remove residual solvents. Purity (>99%) should be confirmed via HPLC or NMR .
- Safety: Follow OSHA guidelines for handling corrosive reagents, including fume hood use and PPE (gloves, lab coat) .
Basic: What characterization techniques are critical for validating this compound’s structural and functional properties?
Answer:
- Spectroscopic Analysis: FT-IR to confirm carboxylate (-COO⁻) and hydroxyl (-OH) groups; ¹³C NMR to verify the aliphatic chain integrity .
- Thermal Stability: TGA/DSC to assess decomposition temperatures and hygroscopicity under varying humidity .
- Elemental Analysis: CHNS-O to quantify sodium content and detect trace impurities .
- Data Presentation: Use tables to compare observed vs. theoretical values (e.g., melting point, solubility) for reproducibility assessment .
Advanced: How should researchers address discrepancies in reported solubility and stability profiles of this compound across studies?
Answer:
- Systematic Review: Conduct a meta-analysis of existing literature, noting experimental variables (temperature, solvent polarity, pH) that influence solubility .
- Controlled Replication: Reproduce conflicting studies under standardized conditions (e.g., ICH guidelines for stability testing) .
- Statistical Modeling: Apply ANOVA to identify significant outliers and isolate methodological biases (e.g., improper sample degassing) .
Advanced: What experimental frameworks are suitable for studying this compound’s stability under extreme physicochemical conditions?
Answer:
- Accelerated Stability Testing: Expose the compound to stressors (e.g., 40°C/75% RH for 6 months) per ICH Q1A guidelines, with periodic HPLC analysis to track degradation .
- Kinetic Modeling: Use Arrhenius equations to predict shelf-life under ambient conditions .
- Mechanistic Studies: Pair LC-MS with radical scavengers to identify degradation pathways (e.g., oxidation of alkyl chains) .
Advanced: How can computational modeling enhance the design of this compound-based formulations for targeted applications?
Answer:
- Molecular Dynamics (MD): Simulate interactions with biological membranes or polymer matrices to predict compatibility .
- QSAR Modeling: Correlate structural descriptors (e.g., chain length, logP) with observed bioactivity to guide derivatization .
- Docking Studies: Map binding affinities to enzymes (e.g., lipases) for drug delivery optimization .
Basic: What safety protocols are essential for handling this compound in laboratory experiments?
Answer:
- Exposure Control: Use fume hoods and sealed containers to avoid inhalation/contact. Emergency eyewash stations must be accessible .
- Waste Disposal: Neutralize acidic residues before disposal. Collect organic waste in labeled containers for incineration .
- First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How can researchers systematically evaluate this compound’s interactions in complex biological systems?
Answer:
- In Vitro Models: Use Caco-2 cells for intestinal permeability assays or hepatocytes for metabolic profiling .
- Isothermal Titration Calorimetry (ITC): Quantify binding constants with serum proteins (e.g., albumin) to assess bioavailability .
- Multi-Omics Integration: Combine transcriptomic and metabolomic data to map systemic effects and identify off-target interactions .
Basic: What are the best practices for documenting experimental procedures involving this compound to ensure reproducibility?
Answer:
- Detailed Protocols: Specify equipment (e.g., autoclave settings), reagent batches, and environmental conditions (e.g., humidity) .
- Data Logging: Use electronic lab notebooks (ELNs) to timestamp raw data (e.g., spectra, chromatograms) .
- Peer Review: Adhere to STREGA guidelines for reporting genetic/molecular studies to minimize ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
